molecular formula C15H12O4 B107408 Methyl 4-(4-hydroxybenzoyl)benzoate CAS No. 159694-58-3

Methyl 4-(4-hydroxybenzoyl)benzoate

Cat. No. B107408
M. Wt: 256.25 g/mol
InChI Key: ZYVLQJHSCJEAAQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxybenzoyl)benzoate, also known as methyl paraben, is a compound with antimicrobial properties and is commonly used as a preservative in cosmetics, personal-care products, and food . It is part of the paraben family, which includes methyl, ethyl, propyl, and butyl esters of 4-hydroxybenzoic acid .

Synthesis Analysis

The synthesis of methyl 4-(4-hydroxybenzoyl)benzoate and related compounds has been explored in various studies. One approach involves the condensation reaction of methyl 4-formylbenzoate with phenylhydrazine . Another method described the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate from methyl 4-bromobenzoate and iso-vanilline . Additionally, methyl 4-(bromomethyl)benzoate was synthesized using methyl 4-methylbenzoate and N-bromosuccinimide under optimized conditions .

Molecular Structure Analysis

The molecular structure of methyl 4-hydroxybenzoate has been determined using single crystal X-ray diffraction at 120 K, revealing a 3D framework formed by extensive intermolecular hydrogen bonding . Hirshfeld surface analysis was employed to examine the intermolecular interactions and crystal packing . Quantum mechanical methods, such as Hartree Fock (HF) and Density Functional Theory (DFT), have been used to calculate the energies of the frontier orbitals, HOMO and LUMO, which help in understanding the pharmaceutical activity of the molecule .

Chemical Reactions Analysis

The reactivity of methyl 4-hydroxybenzoate derivatives has been studied through various chemical reactions. For instance, the compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was synthesized by a condensation reaction and its reactivity was analyzed using spectroscopic techniques and quantum chemical studies . The study of mesomorphic 4-alkylphenyl 4-benzoyloxybenzoate bearing a terminal vinyl group also provides insights into the reactivity of substituted benzoyl chlorides with 4-alkylphenyl 4-hydroxybenzoates .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-hydroxybenzoate and its derivatives have been extensively studied. The mesomorphic properties of alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates were investigated, revealing the thermal stability of the nematic phase in these compounds . The compound's ability to form liquid crystalline phases indicates its potential applications in advanced materials . The validated MEEKC method for the determination of 4-hydroxybenzoates and their impurities highlights the importance of analytical techniques in assessing the quality of these preservatives .

Scientific Research Applications

  • Chemical Analysis and Kinetics : Methyl 4-hydroxybenzoate has been studied for its base catalysed hydrolysis reaction. This reaction is considered a test and reference reaction for isothermal microcalorimeters, which are used to determine both kinetic and thermodynamic parameters. The study found specific values for the rate constant and enthalpy of the hydrolysis reaction (O'Neill et al., 2003).

  • Biodegradation by Microorganisms : Research on Pseudomonas putida shows that it can convert benzoate to catechol, which involves enzymes encoded on the chromosome. The degradation of benzoate and methylbenzoate is regulated by a gene named BenR. This study highlights the microbial pathways involved in aromatic acid degradation, including the role of Methyl 4-(4-hydroxybenzoyl)benzoate (Cowles et al., 2000).

  • Lipase-Catalyzed Transesterification : A study on the preparation of lipophilic alkyl (hydroxy)benzoates through lipase-catalyzed transesterification, which includes compounds like lauryl 4-hydroxybenzoate, demonstrates the potential of enzymatic methods in synthesizing derivatives of Methyl 4-(4-hydroxybenzoyl)benzoate (Vosmann et al., 2008).

  • Photostabilization Properties : The compound's role in generating and quenching singlet molecular oxygen, a key factor in photostabilization, was studied. It was found that methyl 4-hydroxybenzoate and related compounds can be effective scavengers of singlet molecular oxygen under certain conditions, which is significant for materials science and photoprotection technologies (Soltermann et al., 1995).

  • Benzoate-4-Hydroxylase Enzyme Study : The study of benzoate-4-hydroxylase from a soil pseudomonad provided insights into the enzyme's activation, substrate specificity, and kinetics. This enzyme plays a role in the hydroxylation of benzoates, including methyl 4-hydroxybenzoate (Reddy & Vaidyanathan, 1976).

  • Cosmetic and Food Preservative Analysis : The crystal structure and molecular interactions of methyl 4-hydroxybenzoate, used as a preservative in cosmetics and food, were analyzed through single-crystal X-ray structure determination and Hirshfeld surface analysis (Sharfalddin et al., 2020).

  • Antimicrobial and Molluscicidal Activity : Methyl 4-hydroxybenzoate, among other related compounds, was isolated from Piper aduncum leaves and exhibited significant antimicrobial and molluscicidal activities. This discovery could have implications for natural product-based pest control and pharmaceutical applications (Orjala et al., 1993).

Safety And Hazards

“Methyl 4-(4-hydroxybenzoyl)benzoate” should be handled with care. It is recommended to avoid ingestion and inhalation, and to use personal protective equipment as required . It is also advised to avoid dust formation and to keep containers tightly closed in a cool, well-ventilated place .

properties

IUPAC Name

methyl 4-(4-hydroxybenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-15(18)12-4-2-10(3-5-12)14(17)11-6-8-13(16)9-7-11/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVLQJHSCJEAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-hydroxybenzoyl)benzoate

Synthesis routes and methods I

Procedure details

To a 3-necked round-bottomed flask was added AlCl3 (32 g, 0.24 moL) followed by anhydrous toluene (250 mL). The flask was equipped with a reflux condenser and nitrogen inlet and the suspension was stirred at RT under a nitrogen atmosphere. To the stirred suspension was added methyl 4-{[4-(methyloxy)phenyl]carbonyl}benzoate (23) (16.0 g, 0.059 moL) portionwise at RT under a nitrogen atmosphere. The reaction mixture was heated at 85° C. with stirring under a nitrogen atmosphere. After 2 h, the oil bath was removed and the reaction mixture was allowed to cool at RT. The reaction mixture was cooled in an ice-water bath and ice was added very slowly portionwise (Note: significant HCl evolved upon addition of ice to the reaction mixture.) followed by the slow addition of ice-water. The reaction mixture was partitioned between EtOAc and water. The organic phase was washed with brine, dried over MgSO4, filtered, and the filtrate was concentrated to give the crude product as a red-brown solid. The crude product was triturated with hot hexanes and the brown solid was filtered to give 14.0 g (93%) of compound 24. 1H NMR (400 MHz, DMSO-d6): δ 3.88 (s, 3H), 6.88 (d, J=8.6 Hz, 2H), 7.65 (d, J=8.7 Hz, 2H), 7.74 (d, J=8.2 Hz, 2H), 8.07 (d, J=8.2 Hz, 2H), 10.51 (s, 1H).
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250 mL
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93%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Zhu - 2022 - etheses.dur.ac.uk
BODIPYs (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) constitute an important class of fluorophores. The excellent qualities of BODIPY comprise relatively high fluorescence quantum …
Number of citations: 3 etheses.dur.ac.uk

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